Pyrrolidine Hydriodide
Overview
Description
Pyrrolidine Hydriodide is a useful research compound. Its molecular formula is C4H10IN and its molecular weight is 199.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Catalysis
Pyrrolidines are significant heterocyclic organic compounds with applications in medicine and industry, such as dyes or agrochemicals. Research on pyrrolidines synthesis through [3+2] cycloaddition demonstrates their polar nature and potential for analogous reactions involving 2-substituted nitroethene analogues under mild conditions (Żmigrodzka et al., 2022). Additionally, asymmetric A(3) reactions of pyrrolidine with a Cu(I)/acid-thiourea catalyst combination enable the creation of propargylamines with high enantiomeric excess, showcasing the catalytic versatility of pyrrolidine derivatives (Zhao & Seidel, 2015).
Material Science and Conductivity
Pyrrolidine derivatives, particularly polypyrroles, exhibit highly stable, flexible films that are electrically conducting. Their preparation and utility in various applications, including as solvents, wetting agents, and intermediates with relatively low toxicity, are well-documented, highlighting their significance in materials science and industrial applications (Anderson & Liu, 2000).
Synthetic Applications
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides offers a versatile approach to enantioselective pyrrolidine synthesis, demonstrating the molecule's foundational role in creating stereochemically diverse compounds (Adrio & Carretero, 2019). Similarly, [H-Pyrr][HSO4], an ionic liquid derived from pyrrolidine, serves as an environmentally benign catalyst for synthesizing various organic compounds, underscoring pyrrolidine's role in green chemistry (Zabihzadeh et al., 2020).
Antioxidant Properties
Pyrrolidine dithiocarbamate (PDTC), a derivative, exhibits potent antioxidant properties, effectively scavenging harmful radicals and offering protection against DNA strand breakage induced by oxidative stress (Shi et al., 2000). This highlights pyrrolidine derivatives' potential in developing therapeutic agents targeting oxidative stress-related diseases.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyrrolidine Hydriodide is a compound that has been studied for its potential biological activities. It is known that pyrrolidine derivatives can interact with a variety of biological targets, leading to diverse biological activities .
Mode of Action
For instance, the spatial orientation of substituents and different stereoisomers can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been found to exhibit a wide range of important activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . These activities suggest that this compound may affect multiple biochemical pathways.
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules like this compound can be useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives are known to have diverse biological activities, suggesting that this compound may have a variety of molecular and cellular effects .
Action Environment
It is known that the physicochemical properties of pyrrolidine derivatives can be modified to improve their pharmacological profiles .
Biochemical Analysis
Biochemical Properties
Pyrrolidine Hydriodide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The pyrrolidine moiety in this compound can act as a hydrogen bond donor or acceptor, facilitating interactions with target proteins . This compound is known to enhance aqueous solubility and improve other physicochemical properties of drugs, making it a valuable component in drug discovery .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to possess several biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, and anticancer properties . These effects are mediated through its interactions with cellular components and modulation of biochemical pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, the pyrrolidine ring can form reversible covalent bonds with enzymes, affecting their activity . Additionally, this compound can be bio-activated to reactive metabolites, which may contribute to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under normal conditions, but it can undergo various chemical reactions, including nucleophilic substitution . Long-term effects on cellular function have been observed in in vitro and in vivo studies, highlighting the importance of monitoring its stability and degradation over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses can lead to toxic or adverse effects, such as renal and hepatic injuries . It is crucial to determine the appropriate dosage to minimize these effects while maximizing the compound’s therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, the pyrrolidine ring can be metabolized to reactive intermediates, which can further interact with cellular components . Understanding these metabolic pathways is essential for optimizing the compound’s use in biochemical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s solubility and physicochemical properties play a role in its localization and accumulation within specific cellular compartments . These factors are critical for its effectiveness in biochemical reactions and therapeutic applications.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and optimizing its use in biochemical research.
Properties
IUPAC Name |
pyrrolidine;hydroiodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.HI/c1-2-4-5-3-1;/h5H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFMZFFIQRMJQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC1.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45361-12-4 | |
Record name | Pyrrolidine Hydriodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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